1-Methyl-3-(tetrahydro-3-furylmethyl)urea

Pesticide Residue Analysis Regulatory Compliance Food Safety

1-Methyl-3-(tetrahydro-3-furylmethyl)urea (CAS 457614-34-5), also designated as Dinotefuran UF or dinotefuran-urea, is the primary urea metabolite of the third-generation neonicotinoid insecticide dinotefuran. With molecular formula C₇H₁₄N₂O₂ and molecular weight 158.20 g/mol, this compound is formally classified as an N-methyl-N′-[(tetrahydro-3-furanyl)methyl]urea derivative.

Molecular Formula C7H14N2O2
Molecular Weight 158.20 g/mol
CAS No. 457614-34-5
Cat. No. B3190670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-3-(tetrahydro-3-furylmethyl)urea
CAS457614-34-5
Molecular FormulaC7H14N2O2
Molecular Weight158.20 g/mol
Structural Identifiers
SMILESCNC(=O)NCC1CCOC1
InChIInChI=1S/C7H14N2O2/c1-8-7(10)9-4-6-2-3-11-5-6/h6H,2-5H2,1H3,(H2,8,9,10)
InChIKeyZKHFVKXZYZDWSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-3-(tetrahydro-3-furylmethyl)urea (CAS 457614-34-5): Analytical Reference Standard for Dinotefuran Metabolite Residue Testing


1-Methyl-3-(tetrahydro-3-furylmethyl)urea (CAS 457614-34-5), also designated as Dinotefuran UF or dinotefuran-urea, is the primary urea metabolite of the third-generation neonicotinoid insecticide dinotefuran [1]. With molecular formula C₇H₁₄N₂O₂ and molecular weight 158.20 g/mol, this compound is formally classified as an N-methyl-N′-[(tetrahydro-3-furanyl)methyl]urea derivative [2]. Unlike the parent dinotefuran (a nitroguanidine) and the co-metabolite DN (a guanidium dihydrogen species), UF bears a distinct urea carbonyl functional group that confers unique chromatographic retention, mass spectrometric fragmentation, and physicochemical properties (XLogP3-AA = −0.4) [2]. Its principal commercial and scientific utility lies in serving as a certified reference material (CRM) for the quantification of dinotefuran residues in food, environmental, and biological matrices, as mandated by regulatory residue definitions in the United States, European Union, and Japan [1][3].

Why 1-Methyl-3-(tetrahydro-3-furylmethyl)urea Cannot Be Substituted by the Parent Dinotefuran or the Co-Metabolite DN in Regulated Analytical Workflows


Generic substitution of 1-methyl-3-(tetrahydro-3-furylmethyl)urea (UF) with either the parent dinotefuran or the co-metabolite DN in analytical workflows fails because these three species are chemically distinct entities with different molecular structures, chromatographic retention characteristics, and mass spectrometric transitions [1]. Critically, the US EPA residue definition under 40 CFR §180.603 explicitly requires that tolerance compliance be determined by measuring only the sum of dinotefuran, DN, and UF, calculated as the stoichiometric equivalent of dinotefuran [2]. Omission of the UF reference standard from a calibration protocol renders the residue analysis non-compliant with this regulatory residue definition. Furthermore, UF and DN exhibit differential terminal residue abundance, matrix-dependent recovery, and ecotoxicological profiles, as demonstrated in direct comparative studies across fermentation systems, apple, tea, wolfberry, rice, and coffee bean matrices [3][4]. These factors collectively preclude the use of a structurally or functionally similar surrogate in any regulated or peer-reviewed residue quantification context.

Quantitative Differentiation Evidence for 1-Methyl-3-(tetrahydro-3-furylmethyl)urea Relative to Its Closest Analogs


Evidence Item 1: Regulatory Residue Definition — UF Is One of Only Two Metabolites Mandated for Dinotefuran Tolerance Compliance by the US EPA

Under 40 CFR §180.603, the US EPA establishes that compliance with dinotefuran tolerance levels 'is to be determined by measuring only the sum of dinotefuran and its metabolites DN, 1-methyl-3-(tetrahydro-3-furylmethyl)guanidine, and UF, 1-methyl-3-(tetrahydro-3-furylmethyl)urea, calculated as the stoichiometric equivalent of dinotefuran' [1]. This regulatory residue definition means that UF is one of exactly three molecular species whose combined quantification constitutes the legally enforceable residue. In contrast, other potential dinotefuran degradates (e.g., MNG, desmethyl-dinotefuran) are not included in this regulatory sum. The tolerance levels span 44 distinct agricultural commodities with MRLs ranging from 0.01 ppm (egg, poultry meat byproducts) to 50 ppm (dried tea), all requiring UF quantification [1]. A laboratory that uses only the parent dinotefuran CRM and DN standard, without UF, produces analytically incomplete and legally non-compliant residue data under this regulation.

Pesticide Residue Analysis Regulatory Compliance Food Safety

Evidence Item 2: Differential Terminal Residue Abundance in Fermentation — UF Displays a Narrower and Lower Terminal Residue Range Than DN

In a controlled Huangjiu (Chinese rice wine) fermentation study, the terminal residues of dinotefuran, UF, and DN were quantified after 24 days of fermentation. The initial dinotefuran concentration ranged from 856.3 to 1874.9 μg/L, with a half-life of ≤3.65 days [1]. At the 24-day terminal point, UF residues measured 38.33–48.70 μg/L (a spread of only 10.37 μg/L), whereas DN residues measured 37.8–74.1 μg/L (a spread of 36.3 μg/L, approximately 3.5× wider) [1]. The parent dinotefuran terminal residues were substantially higher at 195.1–535.3 μg/L. The narrower concentration range of UF relative to DN suggests more predictable terminal residue behavior, which is advantageous for calibration curve bracketing and quality control in residue monitoring programs.

Food Chemistry Fermentation Science Pesticide Degradation

Evidence Item 3: Differential Ecotoxicity Classification — UF and DN Are Classified as Low-Toxicity Metabolites, in Contrast to the Chronically Toxic Imidacloprid Metabolites

A comparative toxicity assessment compiled from EFSA, EPA ECOTOX, and MAFF (Japan) databases classifies the dinotefuran metabolites UF and DN as exhibiting 'Low toxicity,' whereas the imidacloprid metabolites 6-chloronicotinic acid and nitroso derivatives are classified as 'Chronically toxic' [1]. Quantitatively, the dinotefuran metabolite group (UF + DN) shows a bee acute contact LD₅₀ of 0.023 μg/bee, which is approximately 5.9-fold higher (less toxic) than the imidacloprid metabolite value of 0.0039 μg/bee. For aquatic organisms, the dinotefuran metabolite fish LC₅₀ range is 0.1–1.0 mg/L versus 10–30 mg/L for imidacloprid metabolites, indicating differential aquatic toxicity profiles. For earthworms, the EC₅₀ of dinotefuran metabolites is 5.2 mg/kg versus 10.5 mg/kg for imidacloprid metabolites. These quantitative differences in ecotoxicological benchmarks have direct implications for environmental risk assessment modeling and the selection of appropriate metabolite standards for monitoring programs targeting different neonicotinoid parent compounds.

Ecotoxicology Environmental Risk Assessment Neonicotinoid Metabolites

Evidence Item 4: Human Biomonitoring Abundance — UF Is the Most Abundant Neonicotinoid Metabolite in Human Blood Samples Among 21 Analytes Tested

In a comprehensive profiling study of neonicotinoids and their characteristic metabolites in paired urine and blood samples, UF (1-methyl-3-(tetrahydro-3-furylmethyl)urea) was identified as the single most abundant target compound in blood samples, accounting for 26.4% of the total measured analyte burden [1]. This contrasted with urine samples, where olefin-imidacloprid (Of-IMI) was the most abundant species at 32.4% [1]. The differential partitioning of UF into the blood compartment, relative to other neonicotinoid metabolites, establishes UF as a critical biomarker for human exposure assessment to dinotefuran. This finding carries significant implications for epidemiological studies and human health risk assessments, where accurate quantification of the predominant circulating metabolite is essential for exposure classification.

Human Biomonitoring Exposure Assessment Public Health

Evidence Item 5: Certified Reference Material Purity and Characterization — UF Reference Standard Available at >99.0% HPLC Purity With Full Traceability Documentation

Commercially available UF reference standards are supplied at a certified HPLC purity of >99.0% (neat format), with lot-specific Certificates of Analysis, isotopic purity documentation, and safety data sheets . A published synthetic route achieving 90.5% reaction yield with final product purity exceeding 98.0% (confirmed by NMR, MS, and HPLC) demonstrates that high-purity UF can be independently produced and validated [1]. In comparison, the co-metabolite DN (1-methyl-3-(tetrahydro-3-furylmethyl)guanidine) and the parent dinotefuran reference standards are typically offered at similar nominal purities (≥98–99%), but UF is uniquely characterized by a well-defined urea carbonyl IR signature (C=O stretch), distinct MS/MS fragmentation pattern, and an XLogP3-AA of −0.4, which enables chromatographic separation from the more polar DN species on reversed-phase columns [2]. These characterization properties ensure that UF reference standards are fit for purpose in ISO/IEC 17025-accredited laboratories performing pesticide residue analysis.

Analytical Chemistry Reference Materials Method Validation

Highest-Value Application Scenarios for 1-Methyl-3-(tetrahydro-3-furylmethyl)urea (CAS 457614-34-5) Based on Quantitative Differentiation Evidence


Scenario 1: US EPA Regulatory Compliance Residue Testing for Dinotefuran in Agricultural Commodities

Laboratories performing dinotefuran residue analysis for US domestic and export markets must incorporate UF as a calibrant in their LC-MS/MS or GC-MS workflows to satisfy the explicit residue definition in 40 CFR §180.603. The regulation mandates summation of dinotefuran + DN + UF for tolerance enforcement across 44 commodities with MRLs ranging from 0.01 to 50 ppm [1]. Without a validated UF reference standard, the analytical method is incomplete and results are not defensible for regulatory submission. The UF standard should be used to construct matrix-matched calibration curves bracketing the expected residue range of 0.01–0.1 mg/kg (typical LOQ) to 50 mg/kg (tea MRL).

Scenario 2: Human Biomonitoring and Epidemiological Exposure Assessment Studies

Given that UF is the most abundant neonicotinoid metabolite in human blood (26.4% of total target analyte burden) [1], laboratories conducting population-level exposure studies must include UF in their multi-analyte LC-MS/MS panels. The differential blood partitioning of UF relative to other neonicotinoid metabolites means that exposure misclassification will occur if UF is omitted. UF reference standards should be used as primary calibrants for quantifying dinotefuran-specific exposure in cohort studies investigating associations between neonicotinoid body burden and metabolic or oncological outcomes.

Scenario 3: Environmental Fate and Ecotoxicological Risk Assessment of Neonicotinoid Insecticides

Environmental monitoring programs assessing the impact of dinotefuran applications on non-target organisms require UF reference standards to distinguish the dinotefuran metabolite profile from that of other neonicotinoids. The ecotoxicity classification of UF/DN as 'Low toxicity' (bee LD₅₀ = 0.023 μg/bee; earthworm EC₅₀ = 5.2 mg/kg) differs substantially from imidacloprid metabolite profiles (bee LD₅₀ = 0.0039 μg/bee; earthworm EC₅₀ = 10.5 mg/kg) [2]. UF standards enable accurate source-apportionment in multi-pesticide environmental contamination scenarios, supporting regulatory ecological risk assessment.

Scenario 4: Food Processing Degradation and Fermentation Studies

In food processing research — particularly fermentation-based systems such as Huangjiu, where UF terminal residues (38.33–48.70 μg/L) are more stable and narrowly ranged than DN residues (37.8–74.1 μg/L) [3] — UF reference standards enable precise tracking of metabolite formation and degradation kinetics. The narrower residue range of UF reduces calibration uncertainty, making it the preferred metabolite for monitoring processing efficiency and establishing processing factors for dietary risk assessment under the JMPR framework.

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